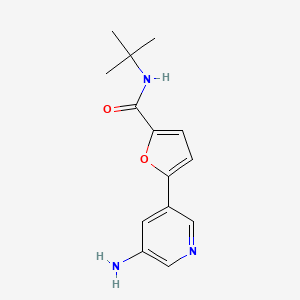

![molecular formula C12H12BrNO5 B5547632 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid CAS No. 113117-47-8](/img/structure/B5547632.png)

5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally similar to 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid often involves multi-step processes that include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A practical example can be seen in the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of SGLT2 inhibitors. This process demonstrates the scalability and efficiency of producing bromo and ester functionalized benzoic acids, starting from cheap, readily available materials like dimethyl terephthalate, yielding significant cost reductions (Yi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds like 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid can be characterized using various analytical techniques, including 1H-NMR, mass spectral, FT-IR spectra, UV-Vis, and XRD data. These techniques help in confirming the structure of the compound and its intermediates, providing insight into the compound's molecular geometry and the spatial arrangement of its atoms. Studies like those on the synthesis and characterization of related azo and benzoic acid derivatives highlight the importance of spectroscopic methods in elucidating compound structures (Sudad A. Jaber et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid can be attributed to its functional groups, which allow for a range of chemical transformations. For instance, bromo substituents facilitate nucleophilic substitution reactions, while the ester group can undergo hydrolysis and esterification. The compound's ability to form complexes with metals, as shown in related studies, also points to its potential in coordination chemistry (Yulia S. Kudyakova et al., 2009).

科学的研究の応用

Novel Industrial Process for SGLT2 Inhibitors Synthesis

A study detailed the scalable synthesis of a key intermediate for SGLT2 inhibitors, utilizing a compound with a similar structural motif to "5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid." This process emphasized cost efficiency and high yield, suggesting the potential for this compound in the development of diabetes therapies (Yi Zhang et al., 2022).

Cadmium (II) Complex with Azo Ligand for Antibacterial Activity

Another study synthesized a Cd(II) complex using a derivative that shares a bromo and amino-benzoic acid structure, demonstrating its antibacterial and antifungal activities. This indicates the compound's potential for contributing to new antibacterial agents (Sudad A. Jaber et al., 2021).

Zinc Phthalocyanine for Photodynamic Therapy

Research into new zinc phthalocyanine derivatives with a structure involving bromo and benzoic acid components showed promising photodynamic therapy applications. These derivatives exhibited high singlet oxygen quantum yields, crucial for effective cancer treatment (M. Pişkin et al., 2020).

Cardiotropic Action of a Propandic Acid Derivative

A preclinical study of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), closely related to the compound , showed pronounced cardiotropic effects. The positive safety profile justified the initiation of clinical trials, highlighting its potential therapeutic application (D. Ivkin & A. A. Karpov, 2022).

Bromophenols from Marine Algae as Antioxidants

A study on bromophenols, which share a bromine substitution similar to the compound of interest, demonstrated significant antioxidant activities. These natural compounds, derived from marine algae, suggest the potential of related bromo-substituted compounds in food preservation and as natural antioxidants (Ke-kai Li et al., 2011).

特性

IUPAC Name |

5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO5/c1-2-19-11(16)6-10(15)14-9-4-3-7(13)5-8(9)12(17)18/h3-5H,2,6H2,1H3,(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUFEYAOSDZFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350481 |

Source

|

| Record name | Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |

CAS RN |

113117-47-8 |

Source

|

| Record name | Benzoic acid, 5-bromo-2-[(3-ethoxy-1,3-dioxopropyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)